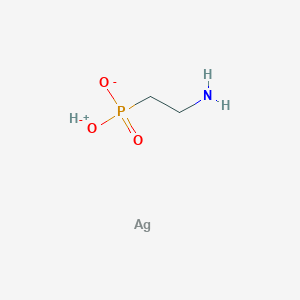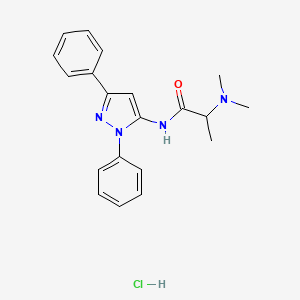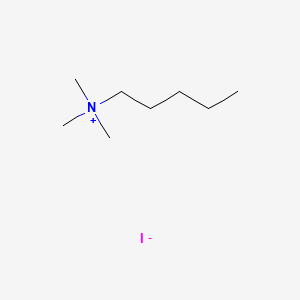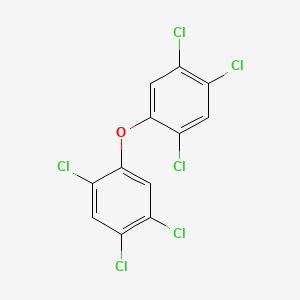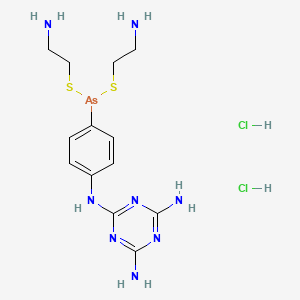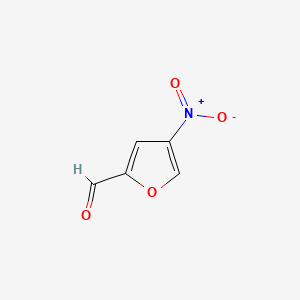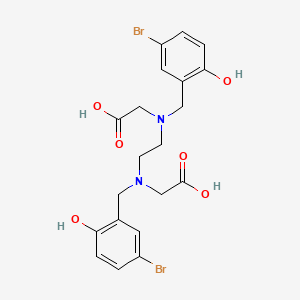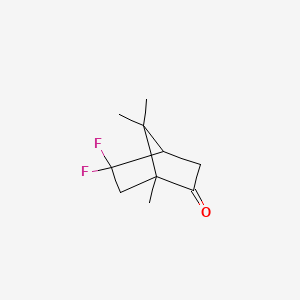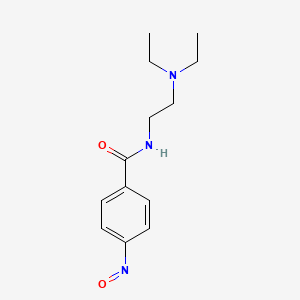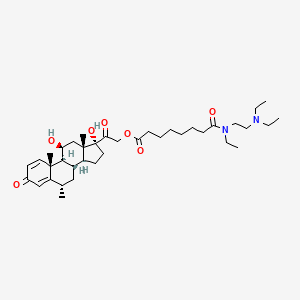
9-Oxononanoic acid
描述
9-氧代壬酸是一种氧化脂肪酸,由亚油酸的自动氧化形成。它是一种中链氧代脂肪酸,是壬酸的9-氧代衍生物。 该化合物以其增强磷脂酶A2活性并增加分离的人血浆中血栓烷B2的产生而闻名 .
作用机制
9-氧代壬酸发挥作用的机制涉及刺激磷脂酶A2活性。该酶启动花生四烯酸级联反应,导致血栓烷A2等类花生酸的产生。 血栓烷A2是血小板聚集的强效激动剂,在血栓形成中起着至关重要的作用 . 脂氧合酶通过自由基机制催化氧插入亚油酸,形成9S-氢过氧化十八碳二烯酸,然后被9/13-氢过氧化物裂解酶裂解 .
类似化合物:
壬酸: 一种可以从9-氧代壬酸还原而来的脂肪酸。
壬二酸: 9-氧代壬酸的氧化产物,用于增塑剂和聚合物的生产.
9-羟基壬酸: 壬酸的另一种衍生物。
生化分析
Biochemical Properties
9-Oxononanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It enhances the activity of phospholipase A2 (PLA2), which is essential for the arachidonate cascade and eicosanoid production . This compound interacts with enzymes such as carnitine palmitoyltransferase, which is involved in β-oxidation, and increases the production of thromboxane B2 in human plasma . These interactions highlight the compound’s role in modulating lipid metabolism and inflammatory responses.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In intestinal and hepatic cells, it influences lipid metabolism by reducing hepatic neofatty acid synthesis . It also induces the secretion of apolipoprotein A1 (ApoA1) in Caco-2 cells, although this effect is not observed in HepG2 cells . Additionally, this compound stimulates the activity of PLA2 and the production of thromboxane A2, which are critical for platelet aggregation and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates PLA2, leading to the production of eicosanoids such as thromboxane A2 . This compound also influences gene expression by modulating the activity of enzymes involved in lipid metabolism, such as carnitine palmitoyltransferase . These molecular interactions underscore the compound’s role in regulating lipid metabolism and inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert conditions but can degrade when exposed to atmospheric conditions . Long-term studies have shown that this compound can persist in cell culture media and continue to influence cellular functions such as lipid metabolism and inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce hepatic lipid synthesis without causing significant toxicity . At higher doses, this compound can induce adverse effects such as increased platelet aggregation and potential toxicity . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a product of the autoxidation of linoleic acid and can be further metabolized to azelaic acid . The compound interacts with enzymes such as lipoxygenase and hydroperoxide lyase, which are involved in the metabolism of fatty acids . These interactions influence metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with other biomolecules, which can modulate its effects on cellular functions.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm and associated with cellular membranes, where it interacts with enzymes involved in lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
准备方法
合成路线和反应条件: 9-氧代壬酸的合成可以通过生物技术途径实现,该途径涉及一个多酶两步一锅法。该过程由耦合的9S-脂氧合酶(来自马铃薯)和9/13-氢过氧化物裂解酶(来自甜瓜)级联反应有效催化。 脂氧合酶通过自由基机制催化氧插入亚油酸,生成9S-氢过氧化十八碳二烯酸,然后在9/13-氢过氧化物裂解酶的作用下裂解 .
工业生产方法: 在工业环境中,9-氧代壬酸的生产涉及脂肪酸的氧化裂解。 这种方法用于生产壬二酸(1,9-壬二酸),它是增塑剂、润滑剂和聚合物(如聚酰胺-6,9)的前体 .
化学反应分析
反应类型: 9-氧代壬酸经历各种化学反应,包括:
氧化: 它可以进一步氧化生成壬二酸。
还原: 它可以还原生成壬酸。
取代: 它可以参与酯化和酰化反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用氢化铝锂等还原剂。
取代: 酯化反应中常用酰氯和醇。
主要产物:
壬二酸: 通过氧化生成。
壬酸: 通过还原生成。
酯: 通过酯化反应形成。
科学研究应用
9-氧代壬酸在科学研究中有着广泛的应用:
相似化合物的比较
Nonanoic acid: A fatty acid that can be reduced from 9-oxononanoic acid.
Azelaic acid: An oxidized product of this compound, used in the production of plasticizers and polymers.
9-Hydroxynonanoic acid: Another derivative of nonanoic acid.
Uniqueness: this compound is unique due to its ability to enhance phospholipase A2 activity and increase thromboxane B2 production, which are not common properties of its similar compounds .
属性
IUPAC Name |
9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDDELKYAWBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180228 | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2553-17-5 | |
| Record name | 9-Oxononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH3Q8RSX3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9-oxononanoic acid formed in the environment?
A1: this compound is a major product of the atmospheric oxidation of oleic acid, a fatty acid commonly found in plant oils and animal fats. This oxidation process, primarily driven by ozone, leads to the breakdown of oleic acid, yielding this compound alongside other products like azelaic acid and nonanal. [, , , ]
Q2: Where can this compound be found in the environment?
A2: Due to its formation from the atmospheric oxidation of oleic acid, this compound is present in atmospheric aerosols. These aerosols can be transported through the atmosphere and eventually deposit into various environmental compartments, including the ocean. Its presence has been detected in deep-sea sediment trap samples and bottom sediments in the North Pacific, suggesting its transport to deep-sea environments. [, ]
Q3: Is this compound found in food?
A3: Yes, this compound has been identified in roasted peanuts. Studies have shown its presence as a product of lipid oxidation during the roasting process. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H16O3. Its molecular weight is 172.22 g/mol. []
Q5: How can this compound be identified and quantified?
A5: Several analytical techniques can be employed to identify and quantify this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This method allows for the separation and identification of this compound based on its retention time and mass spectrum. [, , , , ]
- Liquid chromatography-mass spectrometry (LC-MS): This technique is particularly useful for analyzing complex mixtures and can identify this compound based on its mass-to-charge ratio and fragmentation pattern. [, ]
- Attenuated total reflectance infrared spectroscopy (ATR-IR): This method can detect the presence of specific functional groups in this compound, such as the carbonyl group (C=O) and the carboxylic acid group (COOH), based on their characteristic infrared absorption bands. []
- Photoelectron resonance capture ionization-aerosol mass spectrometry (PERCI-AMS): This soft ionization technique allows for the direct observation of this compound and other reaction products in aerosol particles with minimal fragmentation. [, ]
Q6: How does this compound interact with biological systems?
A6: this compound has been shown to induce phospholipase A2 (PLA2) activity in human blood. PLA2 is a key enzyme in the arachidonic acid cascade, which leads to the production of eicosanoids, including thromboxane A2 (TxA2), a potent mediator of platelet aggregation. The increase in PLA2 activity and TxA2 production by this compound suggests its potential role in thrombus formation. []
Q7: Can this compound modify proteins?
A7: Yes, this compound can form covalent adducts with proteins. In studies using a biotinylated phospholipid probe, this compound was found to adduct to apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL). These modifications may affect protein function and contribute to oxidative stress-related pathologies. []
Q8: Are there any potential beneficial effects of this compound?
A8: Studies have indicated that azelaic acid, a product formed from the oxidation of this compound, might play a role in atherosclerotic calcification by binding to calcium. This suggests a potential link between oxidized low-density lipoprotein (Ox-LDL) derived products and calcification processes, potentially contributing to plaque stabilization. []
Q9: What are the environmental implications of this compound?
A9: The formation of this compound and other oxygenated products during oleic acid ozonolysis contributes to the aging of organic aerosols. These aged aerosols have altered physiochemical properties, potentially impacting:
- Cloud condensation nuclei (CCN) activity: Oxidized aerosols, including those containing this compound, can enhance CCN activity, leading to increased cloud formation and influencing climate. [, , , ]
- Atmospheric chemistry: The presence of this compound and other reactive oxygenated species in the atmosphere can influence the oxidative capacity of the atmosphere and the fate of other trace gases. []
Q10: How does this compound affect the properties of aerosols?
A10: this compound, being more hydrophilic than its precursor oleic acid, can increase the hygroscopicity of aerosol particles. This means that aged aerosols containing this compound can take up water more readily, potentially influencing their size, lifetime, and ability to act as CCN. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone](/img/structure/B1198700.png)
